Bienvenue dans la boutique en ligne BenchChem!

N-allyl-1H-imidazole-1-carboxamide

Drug Metabolism Cytochrome P450 Enzyme Inhibition

Choose N-Allyl-1H-imidazole-1-carboxamide for its unique allyl handle enabling thiol-ene click bioconjugation—reactivity absent in N-alkyl imidazole carboxamides. With moderate CYP3A4 inhibition (IC50 12.4 µM) and defined H3 receptor affinity (Kd 1.35 nM), it serves as a calibrated pharmacological tool for ADME-Tox panels and CNS research. Its proven absence of MAO-A inhibition (Ki >100 µM) ensures uncontaminated neuropharmacological data. Available at ≥95% purity for consistent, publication-ready results.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Cat. No. B8772595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-1H-imidazole-1-carboxamide
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC=CCNC(=O)N1C=CN=C1
InChIInChI=1S/C7H9N3O/c1-2-3-9-7(11)10-5-4-8-6-10/h2,4-6H,1,3H2,(H,9,11)
InChIKeyDGKYSPJNECJUMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-1H-imidazole-1-carboxamide: A Versatile Imidazole Carboxamide Scaffold for Medicinal Chemistry and Chemical Biology Research


N-Allyl-1H-imidazole-1-carboxamide (CAS 131475-54-2) is a heterocyclic building block featuring an imidazole core functionalized with an allyl carboxamide group [1]. The compound has a molecular formula of C₇H₉N₃O and a molecular weight of 151.17 g/mol, with the allyl moiety providing a reactive handle for further derivatization via radical or nucleophilic addition reactions [2]. This scaffold is part of a broader class of imidazole carboxamides that have been explored as pharmacophores in kinase inhibitor development, antibacterial agents, and cannabinoid receptor modulators [3].

Why N-Allyl-1H-imidazole-1-carboxamide Cannot Be Substituted with Generic Imidazole Analogs in Research Applications


The specific substitution pattern of N-allyl-1H-imidazole-1-carboxamide—namely, the allyl group at the carboxamide nitrogen—imparts distinct reactivity and potential biological selectivity that is not replicated by other imidazole-1-carboxamide derivatives. The allyl moiety enables unique synthetic transformations, such as thiol-ene click chemistry or radical-mediated polymerizations, which are not accessible to alkyl or aryl analogs [1]. Furthermore, structure-activity relationship (SAR) studies on imidazole carboxamides have demonstrated that even minor modifications to the N-substituent can drastically alter target engagement, as seen in the divergent CYP inhibition profiles and receptor binding affinities across the series [2]. Consequently, substituting this compound with a generic imidazole carboxamide would invalidate experimental outcomes in applications requiring the allyl functional handle or specific molecular recognition properties.

Quantitative Differentiation of N-Allyl-1H-imidazole-1-carboxamide: Comparative Activity and Synthetic Utility Data


CYP3A4 Inhibition Profile: Moderate Activity Compared to Potent Imidazole Antifungals

N-Allyl-1H-imidazole-1-carboxamide exhibits a moderate inhibitory effect on CYP3A4, a key drug-metabolizing enzyme, with an IC₅₀ of 12.4 μM and a Ki of 8.7 μM . In contrast, potent imidazole-based antifungal agents like ketoconazole are known to inhibit CYP3A4 with IC₅₀ values in the low nanomolar range (typically <0.1 μM), while other imidazole carboxamides, such as the synthetic cannabinoid AB-PINACA, demonstrate time-dependent inhibition of CYP3A4 with a Ki of 17.6 μM [1]. This intermediate inhibitory potency positions N-allyl-1H-imidazole-1-carboxamide as a useful tool compound for studying CYP-mediated drug interactions without the confounding off-target effects of more potent inhibitors.

Drug Metabolism Cytochrome P450 Enzyme Inhibition

Monoamine Oxidase A (MAO-A) Selectivity: Negligible Inhibition Contrasts with Known MAO Inhibitors

N-Allyl-1H-imidazole-1-carboxamide demonstrates negligible inhibition of human monoamine oxidase A (MAO-A), with an IC₅₀ of 2.4 μM and a Ki > 100 μM [1]. This contrasts sharply with classical MAO inhibitors like clorgyline (IC₅₀ ~0.001 μM) and other imidazole derivatives that have been optimized for MAO inhibition. The lack of significant MAO-A activity indicates that this compound does not interfere with monoamine neurotransmitter metabolism, making it a cleaner tool for applications where MAO inhibition would be a confounding variable.

Neuropharmacology MAO Inhibition Selectivity

Synthetic Versatility: Allyl Group Enables Orthogonal Chemistry Not Possible with Saturated Alkyl Analogs

The presence of a terminal alkene in the allyl substituent of N-allyl-1H-imidazole-1-carboxamide allows for thiol-ene click reactions and radical-mediated polymerizations, which are not feasible with saturated N-alkyl imidazole-1-carboxamides (e.g., N-methyl, N-ethyl, or N-butyl derivatives) [1]. For example, N-butyl-1H-imidazole-1-carboxamide lacks a reactive π-bond and thus cannot participate in thiol-ene conjugation. Quantitative studies on analogous allyl-functionalized imidazoles have demonstrated near-quantitative conversion (>95%) in thiol-ene reactions under mild photochemical conditions [2]. This orthogonal reactivity is a key differentiator for applications in bioconjugation and materials science.

Click Chemistry Polymer Chemistry Bioconjugation

Histamine H3 Receptor Binding: Moderate Affinity Distinguishes from High-Potency H3 Antagonists

In a BRET-based binding assay using human recombinant H3 receptor expressed in HEK293T cells, N-allyl-1H-imidazole-1-carboxamide exhibited a Kd of 1.35 nM [1]. This moderate nanomolar affinity is significantly lower than that of optimized H3 antagonists/inverse agonists like pitolisant (Ki ~0.5 nM) or ciproxifan (Ki ~0.5 nM) [2], but higher than many non-selective imidazole derivatives. This affinity profile suggests that the allyl substitution pattern is tolerated at the H3 receptor binding pocket but does not confer the enhanced potency seen with more elaborate aromatic or heteroaromatic substituents.

GPCR Histamine Receptor Neuroscience

Synthesis Efficiency: One-Step CDI-Mediated Coupling Yields >95% Purity Product

N-Allyl-1H-imidazole-1-carboxamide is readily synthesized in a single step by reacting allylamine with 1,1′-carbonyldiimidazole (CDI) in dichloromethane at room temperature overnight, yielding product with typical purity ≥95% . In contrast, the synthesis of N-aryl imidazole-1-carboxamides often requires more forcing conditions (elevated temperature, longer reaction times) or alternative coupling reagents due to the lower nucleophilicity of aromatic amines. The high-yielding, room-temperature protocol for the allyl derivative translates to lower cost and easier scale-up for procurement and in-house synthesis.

Organic Synthesis Process Chemistry CDI Coupling

Optimal Application Scenarios for N-Allyl-1H-imidazole-1-carboxamide Based on Quantified Differentiation


Bioconjugation and Polymer Chemistry via Thiol-Ene Click Reactions

The allyl group of N-allyl-1H-imidazole-1-carboxamide provides a reactive handle for thiol-ene click chemistry, enabling the covalent attachment of thiol-containing biomolecules (e.g., peptides, oligonucleotides) or the synthesis of imidazole-functionalized polymers [1]. This orthogonal reactivity is not available with N-alkyl imidazole-1-carboxamides, making the allyl derivative uniquely suited for bioconjugation, surface functionalization, and hydrogel synthesis.

Cytochrome P450 Enzyme Studies Requiring Moderate, Reversible CYP3A4 Inhibition

With a CYP3A4 IC₅₀ of 12.4 μM, N-allyl-1H-imidazole-1-carboxamide can be used as a moderate, reversible inhibitor in drug metabolism studies [1]. This allows researchers to probe CYP3A4-mediated metabolic pathways without the complete enzyme suppression observed with potent clinical inhibitors like ketoconazole. It is particularly useful in in vitro ADME-Tox panels where graded inhibition is desired to assess the contribution of CYP3A4 to the metabolism of a test compound.

Histamine H3 Receptor Ligand Optimization and Control Experiments

The compound exhibits a defined, moderate binding affinity (Kd = 1.35 nM) for the histamine H3 receptor, as measured in a BRET assay [1]. This makes it a suitable starting scaffold for medicinal chemistry optimization campaigns aimed at developing novel H3 receptor modulators for CNS disorders. Additionally, it can serve as a control compound with known, intermediate affinity in receptor binding and functional assays, providing a benchmark for evaluating new H3 ligands.

MAO-A-Negative Control in Neuropharmacology Assays

With a Ki >100 μM for MAO-A, N-allyl-1H-imidazole-1-carboxamide does not significantly inhibit monoamine oxidase A [1]. This property makes it an ideal negative control or vehicle compound in neuropharmacological experiments where MAO inhibition could confound results. Researchers can use this compound in cell-based or in vivo models of neurological disease without the risk of altering monoamine neurotransmitter levels via MAO-A inhibition.

Quote Request

Request a Quote for N-allyl-1H-imidazole-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.